PKCα-Preferential Isoform Inhibition Profile Enables Targeted Signaling Studies
Bisindolylmaleimide VIII exhibits a 3- to 4-fold selectivity for PKCα over other PKC isoforms, a profile distinct from the broad-spectrum, high-potency inhibition seen with Bisindolylmaleimide IX (Ro 31-8220). In contrast, the structural analog Staurosporine displays a 2-fold preference for PKCβ over other isoforms. [1]
| Evidence Dimension | PKC Isoform Selectivity (IC50, nM) |
|---|---|
| Target Compound Data | PKCα: 53; PKCβI: 195; PKCβII: 163; PKCγ: 213; PKCε: 175 |
| Comparator Or Baseline | Bisindolylmaleimide IX (Ro 31-8220): PKCα: 5; PKCβI: 24; PKCβII: 14; PKCγ: 27; PKCε: 24; Staurosporine: 2-fold selectivity for PKCβ over other isoforms |
| Quantified Difference | Bis VIII shows 3-4x α-selectivity; Bis IX shows broad high potency (IC50s 5-27 nM); Staurosporine shows β-preference. |
| Conditions | In vitro kinase inhibition assays using recombinant PKC isoforms. Data compiled from multiple published sources. |
Why This Matters
Researchers studying PKCα-specific functions or seeking to minimize off-target effects on other PKC isoforms require this defined α-preferential profile.
- [1] Wilkinson SE, Parker PJ, Nixon JS. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochem J. 1993;294 (Pt 2):335-337. View Source
